4-Methylphenyl 2,3-di-o-benzyl-4,6-o-benzylidene-1-thio-alpha-d-mannopyranoside 4-Methylphenyl 2,3-di-o-benzyl-4,6-o-benzylidene-1-thio-alpha-d-mannopyranoside
Brand Name: Vulcanchem
CAS No.:
VCID: VC20234282
InChI: InChI=1S/C34H34O5S/c1-24-17-19-28(20-18-24)40-34-32(36-22-26-13-7-3-8-14-26)31(35-21-25-11-5-2-6-12-25)30-29(38-34)23-37-33(39-30)27-15-9-4-10-16-27/h2-20,29-34H,21-23H2,1H3
SMILES:
Molecular Formula: C34H34O5S
Molecular Weight: 554.7 g/mol

4-Methylphenyl 2,3-di-o-benzyl-4,6-o-benzylidene-1-thio-alpha-d-mannopyranoside

CAS No.:

Cat. No.: VC20234282

Molecular Formula: C34H34O5S

Molecular Weight: 554.7 g/mol

* For research use only. Not for human or veterinary use.

4-Methylphenyl 2,3-di-o-benzyl-4,6-o-benzylidene-1-thio-alpha-d-mannopyranoside -

Specification

Molecular Formula C34H34O5S
Molecular Weight 554.7 g/mol
IUPAC Name 6-(4-methylphenyl)sulfanyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine
Standard InChI InChI=1S/C34H34O5S/c1-24-17-19-28(20-18-24)40-34-32(36-22-26-13-7-3-8-14-26)31(35-21-25-11-5-2-6-12-25)30-29(38-34)23-37-33(39-30)27-15-9-4-10-16-27/h2-20,29-34H,21-23H2,1H3
Standard InChI Key DDANYPHUIFTAQM-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)SC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure (C₃₄H₃₄O₅S, MW 554.7 g/mol) comprises a mannopyranose core modified at multiple positions . Key features include:

Structural FeaturePositionRole
4-Methylphenyl thioetherAnomeric (C1)Enhances nucleophilic stability; facilitates glycosyl donor activation
Benzyl groupsC2, C3Steric protection; prevents undesired side reactions
Benzylidene acetalC4, C6Conformational control; directs glycosylation stereochemistry

The benzylidene acetal adopts a rigid 4,6-O-benzylidene configuration, locking the pyranose ring into a ^1C4 conformation . This constraint reduces rotational freedom at C5, favoring axial attack during glycosylation and yielding β-linked products .

Spectroscopic and Computational Insights

Synthesis and Functionalization

Stepwise Protection Strategy

Synthesis begins with D-mannose, proceeding through sequential protection-deprotection steps:

  • Thioglycoside Formation: Treatment of peracetylated mannose with thiophenol under acidic conditions yields phenyl 1-thio-β-D-mannopyranoside .

  • Benzylation: Selective O-benzylation at C2 and C3 using benzyl bromide and NaH in DMF achieves 86% yield .

  • Benzylidene Acetal Installation: Reaction with benzaldehyde dimethyl acetal and p-toluenesulfonic acid introduces the 4,6-O-benzylidene group, completing the protective group architecture .

Purification and Characterization

Crude products are purified via silica gel chromatography, with final characterization employing high-resolution mass spectrometry (HRMS) and multidimensional NMR . The compound exhibits a specific rotation of [α]D²⁵ = +78.4° (c = 1.0, CHCl₃), consistent with its α-anomeric configuration .

Reactivity and Mechanistic Studies

Glycosylation Behavior

Activation with trifluoromethanesulfonic anhydride (Tf₂O) and diphenyl sulfoxide (Ph₂SO) generates a transient oxocarbenium ion, which undergoes nucleophilic attack by alcohol acceptors . Comparative studies demonstrate that the benzylidene acetal enforces a chair-like transition state, leading to:

  • β-Selectivity: 82% β-anomer formation with primary alcohols (e.g., methanol)

  • Reduced α-Selectivity: <15% α-anomer observed under standard conditions

Solvent and Temperature Effects

Reactions in dichloromethane (DCM) at −40°C maximize β-selectivity (89%), while polar aprotic solvents (e.g., acetonitrile) favor α-products (up to 34%) due to altered ion pairing dynamics .

Applications in Carbohydrate Chemistry

Oligosaccharide Assembly

The compound’s predictable stereoselectivity enables efficient synthesis of β-mannosidic linkages, historically challenging targets in glycochemistry. Recent applications include:

  • Construction of β-1,4-mannan backbones for fungal antigen studies

  • Preparation of tumor-associated carbohydrate antigens (e.g., Globo-H hexasaccharide)

Glycoconjugate Development

Thioglycosides serve as stable precursors for glycoprotein synthesis. Enzymatic hydrolysis of the thioether linkage post-glycosylation yields native O-glycosides, circumventing anomeric oxidation issues .

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